molecular formula C9H10Cl2O B13473193 1-Chloro-3-(2-chloroethyl)-5-methoxybenzene

1-Chloro-3-(2-chloroethyl)-5-methoxybenzene

Cat. No.: B13473193
M. Wt: 205.08 g/mol
InChI Key: HBIVXXSEXLNDNP-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chloroethyl)-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom, a 2-chloroethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2-chloroethyl)-5-methoxybenzene typically involves a multi-step process starting from benzene. The key steps include:

    Chlorination: Benzene is chlorinated to form chlorobenzene.

    Alkylation: Chlorobenzene undergoes Friedel-Crafts alkylation with 2-chloroethanol to introduce the 2-chloroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-chloroethyl)-5-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include dechlorinated and demethoxylated benzene derivatives.

Scientific Research Applications

1-Chloro-3-(2-chloroethyl)-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-chloroethyl)-5-methoxybenzene involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The chlorine atoms and methoxy group can participate in nucleophilic substitution reactions.

    Electrophilic Attack: The benzene ring can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-ethylbenzene: Similar structure but lacks the methoxy group.

    1-Chloro-3-(2-chloroethyl)benzene: Similar structure but lacks the methoxy group.

    1-Methoxy-3-(2-chloroethyl)benzene: Similar structure but lacks one chlorine atom.

Uniqueness

1-Chloro-3-(2-chloroethyl)-5-methoxybenzene is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-chloro-3-(2-chloroethyl)-5-methoxybenzene

InChI

InChI=1S/C9H10Cl2O/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6H,2-3H2,1H3

InChI Key

HBIVXXSEXLNDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCCl)Cl

Origin of Product

United States

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